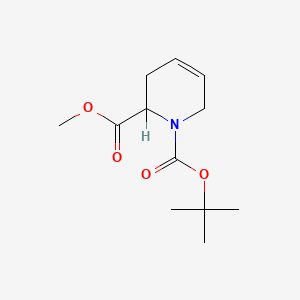
1-Tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate
描述
1-Tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Introduction
1-Tert-butyl 2-methyl 2,3-dihydropyridine-1,2(6H)-dicarboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₉NO₄
- CAS Number : 164298-41-3
- Structure : The compound features a dihydropyridine core that is crucial for its biological activity.
Biological Activities
-
Antiviral Activity
- Studies have shown that derivatives of dihydropyridine compounds exhibit antiviral properties. For instance, related compounds have demonstrated effectiveness against various viruses, including herpes simplex virus (HSV) and hepatitis A virus (HAV) . The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells.
- Anticancer Properties
- Anti-inflammatory Effects
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as the NF-kB pathway, which is pivotal in inflammation and immune response .
- Interaction with Cellular Targets : Dihydropyridines often interact with cellular receptors and ion channels, altering cellular functions.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of a series of dihydropyridine derivatives against HSV-1. The results indicated that specific modifications on the dihydropyridine ring enhanced antiviral potency significantly compared to standard treatments .
Case Study 2: Anticancer Activity
In vitro studies on glioma cell lines demonstrated that a related dihydropyridine derivative reduced cell viability by inducing apoptosis. This study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3,6-dihydro-2H-pyridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGXZEMSDNAXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















